![molecular formula C19H19F3N6O B2372507 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2320890-57-9](/img/structure/B2372507.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a triazolo[4,3-b]pyridazine moiety linked to a diazepane and a trifluoromethylphenyl group. Its structural complexity may contribute to its diverse biological activities. The molecular formula is C_{16}H_{18F_3N_5 with a molecular weight of approximately 353.35 g/mol.
Anticancer Activity
A study on related triazolo derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to our target exhibited IC50 values ranging from 0.008 μM to 0.012 μM against lung adenocarcinoma (A549), gastric adenocarcinoma (SGC-7901), and fibrosarcoma (HT-1080) cell lines . The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research indicates that triazole derivatives possess antimicrobial properties. Compounds with similar structures have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 μM to 2.18 μM , suggesting potential in treating tuberculosis .
Enzyme Inhibition
The compound's ability to inhibit specific kinases has also been investigated. For example, related triazolo compounds have demonstrated selective inhibition of the TGF-β type I receptor kinase (ALK5), with IC50 values as low as 0.013 μM . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of this class of compounds is primarily mediated through their interaction with cellular targets such as tubulin and various kinases:
- Tubulin Binding : The triazolo moiety facilitates binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Kinase Inhibition : The structural features allow for selective binding to kinase domains, inhibiting downstream signaling pathways involved in cell proliferation and survival .
Case Studies
- Anticancer Evaluation : A series of analogs were synthesized and evaluated for their anticancer properties. Compound 4q demonstrated remarkable activity against multiple cancer cell lines and was found to disrupt microtubule dynamics significantly .
- Antimicrobial Screening : In a study focused on tuberculosis, several derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results in terms of potency and low cytotoxicity towards human cells .
Data Tables
Compound | Target Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
4q | A549 | 0.008 | Tubulin inhibition |
4q | SGC-7901 | 0.014 | Tubulin inhibition |
6e | Mycobacterium tuberculosis | 1.35 | Antimicrobial activity |
12b | ALK5 | 0.013 | Kinase inhibition |
Propriétés
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)15-4-1-3-14(11-15)12-18(29)27-8-2-7-26(9-10-27)17-6-5-16-24-23-13-28(16)25-17/h1,3-6,11,13H,2,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXTZUNEVIVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.